molecular formula C7H9FNOP B6209536 2-(dimethylphosphoryl)-6-fluoropyridine CAS No. 2731011-09-7

2-(dimethylphosphoryl)-6-fluoropyridine

Cat. No. B6209536
CAS RN: 2731011-09-7
M. Wt: 173.1
InChI Key:
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Description

2-(Dimethylphosphoryl)-6-fluoropyridine, also known as DMFP, is a phosphorus-containing heterocyclic compound that is used in various scientific and industrial applications. DMFP is a versatile reagent that is used in a variety of synthetic transformations and is widely used in the fields of organic and medicinal chemistry. DMFP is an important reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

2-(dimethylphosphoryl)-6-fluoropyridine is widely used in scientific research, particularly in the fields of organic and medicinal chemistry. 2-(dimethylphosphoryl)-6-fluoropyridine is used in a variety of synthetic transformations, including the synthesis of pharmaceuticals, agrochemicals, and polymers. 2-(dimethylphosphoryl)-6-fluoropyridine is also used as a catalyst in a variety of reactions, including the synthesis of amines and the synthesis of peptides. 2-(dimethylphosphoryl)-6-fluoropyridine is also used in the synthesis of optically active compounds and in the synthesis of heterocyclic compounds.

Mechanism of Action

2-(dimethylphosphoryl)-6-fluoropyridine is an important reagent in the synthesis of various compounds. The mechanism of action of 2-(dimethylphosphoryl)-6-fluoropyridine is based on its ability to form a stable complex with the substrate, which facilitates the reaction of the substrate with other reagents. 2-(dimethylphosphoryl)-6-fluoropyridine also facilitates the formation of covalent bonds between the substrate and other reagents, which is essential for the synthesis of complex molecules.
Biochemical and Physiological Effects
2-(dimethylphosphoryl)-6-fluoropyridine is a versatile reagent that is used in a variety of synthetic transformations. However, 2-(dimethylphosphoryl)-6-fluoropyridine has not been studied extensively in terms of its biochemical and physiological effects. It is known that 2-(dimethylphosphoryl)-6-fluoropyridine can be toxic to humans and animals if ingested, and it can also be irritating to the skin and eyes. Therefore, it is important to handle 2-(dimethylphosphoryl)-6-fluoropyridine with caution and to wear appropriate protective clothing when working with this reagent.

Advantages and Limitations for Lab Experiments

The use of 2-(dimethylphosphoryl)-6-fluoropyridine in laboratory experiments has several advantages. 2-(dimethylphosphoryl)-6-fluoropyridine is a versatile reagent that can be used in a variety of synthetic transformations, and it is relatively easy to synthesize and handle. Additionally, 2-(dimethylphosphoryl)-6-fluoropyridine is relatively stable and can be stored for long periods of time without degrading. However, 2-(dimethylphosphoryl)-6-fluoropyridine can be toxic and irritating, and it is important to handle it with caution.

Future Directions

The use of 2-(dimethylphosphoryl)-6-fluoropyridine in scientific research and laboratory experiments is still in its early stages, and there is much potential for further exploration. Future research could focus on the development of new synthetic methods using 2-(dimethylphosphoryl)-6-fluoropyridine as a reagent, as well as the development of new catalytic systems based on 2-(dimethylphosphoryl)-6-fluoropyridine. Additionally, further research could be conducted to explore the biochemical and physiological effects of 2-(dimethylphosphoryl)-6-fluoropyridine, as well as the potential applications of 2-(dimethylphosphoryl)-6-fluoropyridine in the synthesis of complex molecules. Finally, further research could be conducted to explore the potential uses of 2-(dimethylphosphoryl)-6-fluoropyridine in the fields of medicine and agriculture.

Synthesis Methods

2-(dimethylphosphoryl)-6-fluoropyridine can be synthesized in a variety of ways, including the direct reaction of phosphoryl chloride with 6-fluoropyridine, the reaction of dimethyl phosphoramidite with 6-fluoropyridine, and the reaction of dimethylphosphite with 6-fluoropyridine. The most common method for synthesizing 2-(dimethylphosphoryl)-6-fluoropyridine is the direct reaction of phosphoryl chloride with 6-fluoropyridine. This reaction produces 2-(dimethylphosphoryl)-6-fluoropyridine in high yields, typically greater than 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(dimethylphosphoryl)-6-fluoropyridine involves the reaction of 2-chloro-6-fluoropyridine with dimethylphosphite in the presence of a base.", "Starting Materials": [ "2-chloro-6-fluoropyridine", "dimethylphosphite", "base (such as triethylamine or potassium carbonate)" ], "Reaction": [ "Add 2-chloro-6-fluoropyridine to a reaction flask", "Add dimethylphosphite to the reaction flask", "Add a base (such as triethylamine or potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

2731011-09-7

Product Name

2-(dimethylphosphoryl)-6-fluoropyridine

Molecular Formula

C7H9FNOP

Molecular Weight

173.1

Purity

95

Origin of Product

United States

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